![molecular formula C16H15ClFN3O B2510222 (2-chloro-6-fluorophenyl)(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone CAS No. 2034293-17-7](/img/structure/B2510222.png)
(2-chloro-6-fluorophenyl)(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains a 2-chloro-6-fluorophenyl group and a 2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl group . The exact properties and characteristics of this compound would depend on the specific arrangement and bonding of these groups.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the 2-chloro-6-fluorophenyl and 2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl precursors. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the specific arrangement and bonding of its constituent atoms. The 2-chloro-6-fluorophenyl group would likely contribute to the compound’s aromaticity, while the 2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl group could add complexity to the molecule’s three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the chloro, fluoro, and pyrazinyl groups, among others. These functional groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chloro and fluoro groups could affect the compound’s polarity, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis and Biological Evaluation
Microwave-assisted synthesis has been employed to create novel pyrazoline derivatives, demonstrating higher yields, environmental friendliness, and shorter reaction times compared to conventional heating methods. These compounds have been evaluated for their anti-inflammatory and antibacterial activities, with certain derivatives exhibiting significant potential. This approach highlights the utility of microwave irradiation in the efficient synthesis of bioactive molecules, potentially including compounds with similar structures to the one (Ravula et al., 2016).
Development of Precipitation-Resistant Formulations
Research has been conducted to develop precipitation-resistant solution formulations for poorly water-soluble compounds, aimed at increasing in vivo exposure for early toxicology and clinical studies. This research is crucial for compounds like "(2-chloro-6-fluorophenyl)(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone," which may have poor solubility in water. Such formulations can achieve higher plasma concentrations, improving dose proportionality and potentially enhancing therapeutic efficacy (Burton et al., 2012).
Antimicrobial and Antifungal Activities
Fluorine-containing compounds, including pyrazoles and pyrazolyl benzo[d]oxazoles, have been synthesized and evaluated for their antimicrobial activities against various bacterial and fungal strains. These studies reveal the potential of fluorinated compounds in developing new antimicrobial agents, suggesting that structurally similar compounds could also exhibit similar biological activities (Gadakh et al., 2010).
Synthesis and Structural Characterization
Studies have also focused on the synthesis and crystal structure characterization of chloro- and methyl-substituted pyrazoline derivatives. Understanding the structural aspects of these compounds aids in the rational design of new molecules with improved pharmacological profiles, which could be applicable to the synthesis and characterization of "this compound" (Sun et al., 2017).
Wirkmechanismus
Eigenschaften
IUPAC Name |
(2-chloro-6-fluorophenyl)-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN3O/c17-12-2-1-3-13(18)15(12)16(22)20-6-7-21-11(9-20)8-14(19-21)10-4-5-10/h1-3,8,10H,4-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWPETPGWFHFPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)C(=O)C4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


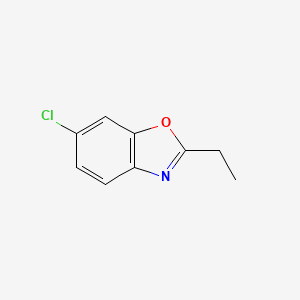
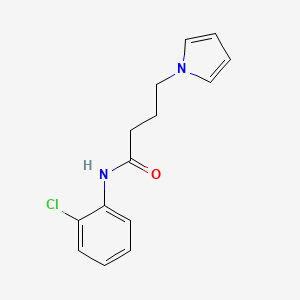
![[(2,4-Difluorophenyl)methyl]urea](/img/structure/B2510142.png)
![N-(3-(dimethylamino)propyl)-3-(ethylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2510145.png)

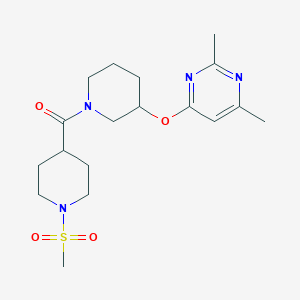
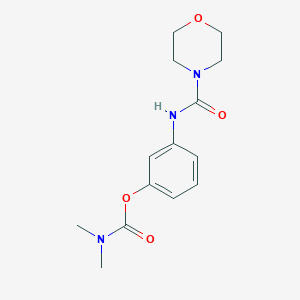
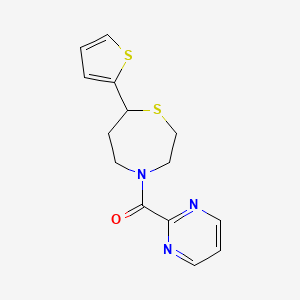
![5-((4-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2510151.png)
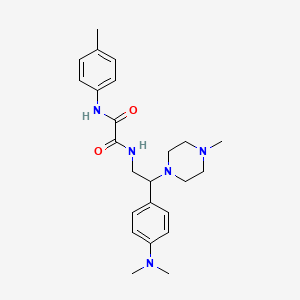
![N-[(2-Methylphenyl)methyl]-N-(pyridin-3-ylmethyl)but-2-ynamide](/img/structure/B2510155.png)

